molecular formula F- B1206941 Fluorine CAS No. 7782-41-4

Fluorine

Cat. No. B1206941
CAS RN: 7782-41-4
M. Wt: 18.99840316 g/mol
InChI Key: KRHYYFGTRYWZRS-UHFFFAOYSA-M
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Description

Fluorine is a highly reactive element that belongs to the halogen group. It is the most electronegative element, and its atomic number is 9. This compound is widely used in various industries, including pharmaceuticals, agriculture, and electronics. It has a unique set of properties that make it useful in many applications.

Scientific Research Applications

1. Fluorine in Drug Molecule Design

  • This compound's strategic incorporation into drug molecules can significantly influence their conformation, potency, membrane permeability, and pharmacokinetic properties. This role is expanding with a better understanding of this compound's unique attributes and the development of methodologies for facile access to a range of fluorinated compounds (Gillis et al., 2015).
  • The specific influence of carbon-fluorine bonds in drug molecules on docking interactions and molecular conformation is increasingly studied, revealing substantial impacts on the properties of lead compounds (Müller, Faeh, & Diederich, 2007).

2. This compound in Metabolic Pathways and Pharmacology

  • This compound can modulate physicochemical properties, including lipophilicity and basicity, and exert a significant effect on the conformation and binding affinity to target proteins in medicinal compounds (Böhm et al., 2004).
  • Studies on fluorinated molecules provide insights into their effects on metabolic pathways, distribution, and disposition, enhancing our understanding of how this compound should be deployed in drug design (Johnson, Shu, Zhuo, & Meanwell, 2020).

3. Non-Medicinal Applications of this compound

  • This compound plays an important role in dental health and bone formation. Techniques like in vivo neutron activation analysis have been used to measure bone-fluorine non-invasively, indicating its suitability for routine analysis of this compound bone-burden (Chamberlain et al., 2012).
  • This compound's role in the development of catalytic enantioselective fluorination reactions has implications in pharmaceuticals, agrochemicals, and materials science, indicating the breadth of its applications beyond medicinal chemistry (Yang, Wu, Phipps, & Toste, 2014).

Mechanism of Action

Target of Action

This compound, as a small and highly electronegative atom, is often incorporated into biologically active organic compounds to increase their lipophilicity . This property enhances the compound’s ability to interact with various biological targets, including enzymes and receptors. For instance, this compound has been found to inhibit the activity of enzymes such as DNA gyrase and topoisomerase .

Mode of Action

This compound’s mode of action is primarily through its interaction with these targets. The introduction of this compound into a molecule can enhance the binding ability of the molecule to its target proteins . For example, in the case of fluoroquinolones, this compound’s presence inhibits the activity of DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication . This inhibition is fundamentally different from other antibiotics such as penicillin and cephalosporin .

Biochemical Pathways

This compound can affect various biochemical pathways. It is known to inhibit glycolysis, a crucial metabolic pathway, by inhibiting the enzyme enolase . Moreover, fluoride can also compete with Mg2+, an activator of more than 300 enzymes in humans . This competition can disrupt numerous biochemical pathways, leading to various downstream effects.

Pharmacokinetics

This compound’s small size and high electronegativity augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs . Selective this compound substitution can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation . This often results in increased bioavailability of the drug due to enhanced cell membrane penetration .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. At the molecular level, this compound can cause oxidative stress, organelle damage, and apoptosis in single cells . At the tissue level, the effects of fluoride have been more pronounced in the musculoskeletal systems due to its ability to retain fluoride . Fluoride alters dentinogenesis, thereby affecting tooth enamel formation. In bones, fluoride alters osteogenesis by replacing calcium, resulting in bone deformities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect fluoride absorption, distribution, and excretion . Moreover, the constant increase in this compound compounds emission to the environment leads to a strong fluoride accumulation in living organisms, increasing the risk of the entire ecosystem suffering from fluoride pollution .

Safety and Hazards

Fluorine is poisonous and may be fatal if inhaled . It is extremely irritating and contact may cause burns to skin and eyes . Chronic absorption may cause osteosclerosis and calcification of ligaments . Excessive fluoride causes fluorosis—changes in tooth enamel that range from barely noticeable white spots to staining and pitting .

Future Directions

Fluorinated compounds are expected to play a crucial role in future research, particularly in the development of reliable, cost-effective, and user-friendly fluoride detectors . The development of new methodologies for the synthesis of fluorinated compounds is an active area of research .

Biochemical Analysis

Biochemical Properties

Fluorine plays a crucial role in biochemical reactions due to its high electronegativity and small atomic size. It can form strong hydrogen bonds and interact with various biomolecules. This compound is known to interact with enzymes such as cytochrome P450, where it can act as an inhibitor or modulator of enzyme activity. Additionally, this compound can form stable complexes with proteins, altering their structure and function .

Cellular Effects

This compound’s impact on cellular processes is profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance the lipophilicity of drugs, improving their ability to penetrate cell membranes and reach intracellular targets. This property is particularly useful in drug design, where this compound is often incorporated to increase the bioavailability of therapeutic agents .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with carbon, creating stable fluorinated compounds that are resistant to metabolic degradation. This compound can also interact with biomolecules through hydrogen bonding and van der Waals forces, influencing their conformation and activity. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is highly reactive and can degrade or react with other compounds, affecting its stability and long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to oxidative stress and damage to cellular components, highlighting the importance of controlled experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing bone strength and preventing dental caries. At high doses, this compound can be toxic, causing adverse effects such as skeletal fluorosis and damage to soft tissues. These threshold effects underscore the need for careful dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can inhibit enzymes involved in glycolysis and the citric acid cycle, affecting metabolic flux and energy production. This compound can also alter metabolite levels, leading to changes in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. This compound’s high lipophilicity allows it to easily cross cell membranes and reach intracellular targets, enhancing its biological activity .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns can affect this compound’s activity and function, highlighting the importance of understanding its distribution within cells .

properties

IUPAC Name

fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/FH/h1H/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHYYFGTRYWZRS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049617
Record name Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

18.99840316 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Varies depending on specific compound
Record name Fluoride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FLUORIDES (as F)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/806
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

0.00169 mg/mL at 25 °C
Record name Fluoride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

16984-48-8, 7782-41-4
Record name Fluoride
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URL https://commonchemistry.cas.org/detail?cas_rn=16984-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoride ion
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11257
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Record name Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUORIDE ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q80VPU408O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fluoride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FLUORIDES (as F)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/806
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-219.61 °C
Record name Fluoride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Lithium sulfide (Li2S) and phosphorus sulfide (P2S5) were used as the material composition, and lithium fluoride (LiF) was used as the fluoride. The powder of them was placed in a glove box in an atmosphere of argon, and 0.3828 g Li2S, 0.6172 g P2S5 and 0.01 g LiF were weighed and then these were mixed in an agate mortar. At this time, the ratio of Li2S and P2S5 was 75:25 on a molar basis. In addition, the amount of LiF added was 6.5 mole percent on a fluorine basis with respect to the solid electrolyte material to be obtained. Subsequently, the mixed composition was put into a 45 ml zirconia pot, zirconia balls were further put into the pot and then the pot was completely hermetically sealed. The pot was mounted on a planetary ball milling machine. Then, mechanical milling was performed at a rotational speed of 370 rpm for 40 hours. After that, the solid electrolyte material (Li2S—P2S5-based solid electrolyte material that contains fluorine) was obtained.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
zirconia
Quantity
45 mL
Type
reactant
Reaction Step Four
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0.3828 g
Type
reactant
Reaction Step Ten
Name
Quantity
0.6172 g
Type
reactant
Reaction Step Ten
Name
Quantity
0.01 g
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Li2S P2S5
Name
fluorine

Synthesis routes and methods II

Procedure details

6.3 mL (10 g; 50 mmoles) perfluoroisobutylene (CAUTION! highly toxic) were condensed into a heterogeneous mixture of 7.6 g (50 mmoles) cesium fluoride stirring in 20 mL of dry diglyme. A yellow color developed within the reaction mixture, attributed to carbanion formation. After 2 hours of mild heating (about 50° C.) and stirring, 6.9 g (50 mmoles) 1-bromobutane were added. Upon this addition of alkyl halide, much milky precipitate was observed. The reaction was allowed to stir several hours (about 4 hours), then the low boiling product was isolated by attaching a condenser to the reaction set-up and heating to 150° C. Thus 9.8 g of a clear, colorless liquid were distilled from the crude reaction mixture. Further purification by fractional distillation yielded 8.0 g (58% overall yield) of liquid with a boiling point of 108° C. Confirmation of structure (CF3)3CCH2CH2CH2CH3, was provided by proton and fluorine-19 NMR with supporting data from the chemical literature (Knunyants, I. L., Yakobson, G. G., Synthesis of Fluoroorganic Compounds, Springer-Verlag, N.Y., 1985).
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
carbanion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.9 g
Type
reactant
Reaction Step Four
[Compound]
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(CF3)3CCH2CH2CH2CH3
Name
fluorine-19

Synthesis routes and methods III

Procedure details

reacting 1,1,1,3,3,3-hexafluoropropane with an effective amount of elemental fluorine in an inert gas, in a mole ratio of 1,1,1,3,3,3-hexafluoropropane to elemental fluorine of from about 1:1 to about 50:1, at a temperature of from about 0° to about 200° C. and for a reaction time of from about 0.1 seconds to about 72 hours, to produce a 1,1,1,2,3,3,3-heptafluoropropane product comprising 1,1,1,2,3,3,3-heptafluoropropane, unreacted starting materials and byproducts;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,1,1,3,3,3-hexafluoropropane
Name
fluorine
Name
1,1,1,2,3,3,3-heptafluoropropane

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorine

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